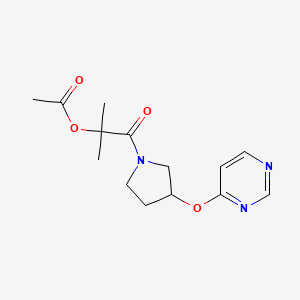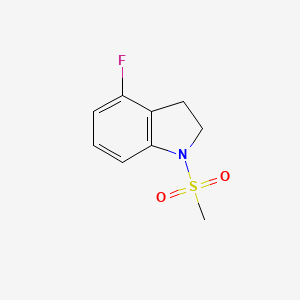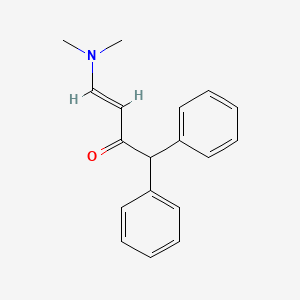
(3E)-4-(二甲基氨基)-1,1-二苯基丁-3-烯-2-酮
货号 B2375682
CAS 编号:
103541-08-8
分子量: 265.356
InChI 键: JKRJXPWLKZXGLL-BUHFOSPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
The compound “(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one” is a chemical compound with the molecular formula C18H19NO. It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another method involved the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields a related compound .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been performed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “(3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one” has a molecular weight of 173.214 and a linear formula of C8H15NO3 .科学研究应用
-
Preparation of Amphiphilic Copolymers
- Field: Polymer Chemistry
- Application: The compound is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) .
- Method: The process involves the quaternization of PDMAEMA and its subsequent hydrolysis in an aqueous medium .
- Results: The hydrolysis of quaternized PDMAEMA leads to the formation of a variety of desired, cationic, anionic, and zwitterionic copolymers .
-
Synthesis of Agrochemicals and Surfactants
- Field: Agrochemical and Surfactant Production
- Application: Dimethylaminopropylamine (DMAPA), a compound similar in structure, is used in the synthesis of agrochemicals and surfactants .
- Method: DMAPA acts as an intermediate in the synthesis process .
- Results: The use of DMAPA leads to the production of various agrochemicals and surfactants .
-
Antimicrobial Activities
- Field: Medical and Wound Care
- Application: Polymeric quaternary ammonium salts (QAS), which can be synthesized from similar compounds, have been widely studied for their antimicrobial activities .
- Method: Most of these compounds are evaluated and used in solution form .
- Results: These compounds have shown potential in medical and wound care and surface biofouling prevention .
-
Preparation of Amphiphilic Copolymers
- Field: Polymer Chemistry
- Application: The compound is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) .
- Method: The process involves the quaternization of PDMAEMA and its subsequent hydrolysis in an aqueous medium .
- Results: The hydrolysis of quaternized PDMAEMA leads to the formation of a variety of desired, cationic, anionic, and zwitterionic copolymers .
-
Synthesis of Agrochemicals and Surfactants
- Field: Agrochemical and Surfactant Production
- Application: Dimethylaminopropylamine (DMAPA), a compound similar in structure, is used in the synthesis of agrochemicals and surfactants .
- Method: DMAPA acts as an intermediate in the synthesis process .
- Results: The use of DMAPA leads to the production of various agrochemicals and surfactants .
-
Antimicrobial Activities
- Field: Medical and Wound Care
- Application: Polymeric quaternary ammonium salts (QAS), which can be synthesized from similar compounds, have been widely studied for their antimicrobial activities .
- Method: Most of these compounds are evaluated and used in solution form .
- Results: These compounds have shown potential in medical and wound care and surface biofouling prevention .
安全和危害
未来方向
属性
IUPAC Name |
(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJXPWLKZXGLL-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one | |
Synthesis routes and methods
Procedure details


A mixture of 21.0 g of 1,1-diphenylacetone and 40 ml of N,N-dimethylformamide dimethyl acetal in a 300 ml round bottom flask was heated in an oil bath at 120° C. for 8 hours with ethanol being distilled over. The reaction mixture was cooled and evaporated in vacuo to give an oil. The oil was boiled up in 50 ml of ether then cooled at -10° C. and gave a heavy precipitate. The precipitate was collected, washed with ether, then air dried and gave 21.5 g of crude product. A 5.0 g portion was recrystallized from 50 ml of 2-propanol, then cooled at room temperature. The material was collected and dried at 60° C. and gave 1.7 g of the desired product, mp 93°-94° C.



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)
![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)
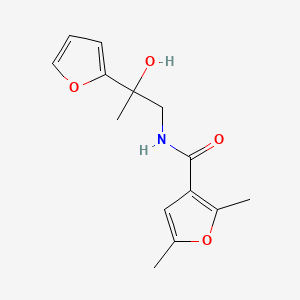
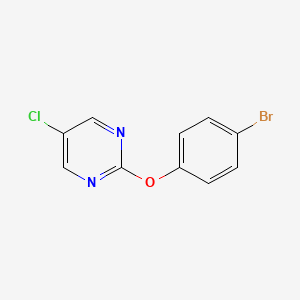
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)
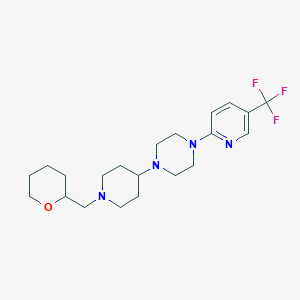
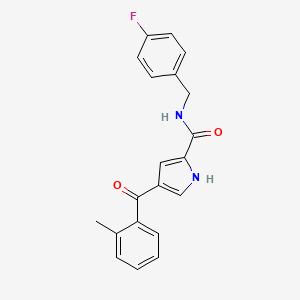
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
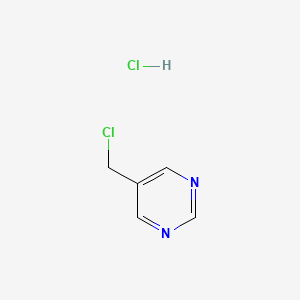
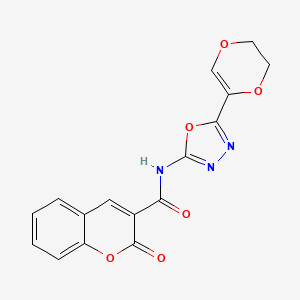
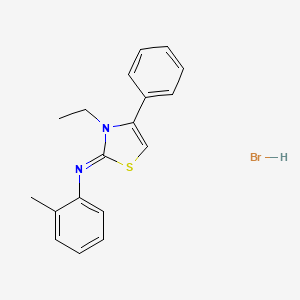
![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
